molecular formula C23H21F3N2O4 B12156595 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one

Cat. No.: B12156595
M. Wt: 446.4 g/mol
InChI Key: HQFHOXBCVCQGJU-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a 4(1H)-quinolone core with strategic substitutions:

  • 2-Fluoroethyl at position 1: Introduces alkyl fluoride flexibility, possibly influencing pharmacokinetics.
  • 7-Methoxy group: Provides steric bulk and modulates electronic properties compared to halogens.
  • 2-Phenylmorpholin-4-yl carbonyl at position 3: A unique substituent combining morpholine’s polarity with aromatic phenyl groups, likely affecting target affinity and solubility.

Properties

Molecular Formula

C23H21F3N2O4

Molecular Weight

446.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-(2-phenylmorpholine-4-carbonyl)quinolin-4-one

InChI

InChI=1S/C23H21F3N2O4/c1-31-22-17(25)11-15-20(19(22)26)27(8-7-24)12-16(21(15)29)23(30)28-9-10-32-18(13-28)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10,13H2,1H3

InChI Key

HQFHOXBCVCQGJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCOC(C3)C4=CC=CC=C4)CCF)F

Origin of Product

United States

Preparation Methods

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Attachment of the phenylmorpholinyl carbonyl group: This step involves the coupling of the quinoline core with the phenylmorpholinyl carbonyl group using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control.

Scientific Research Applications

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Similarities :

  • Shared 6,8-difluoro and 2-fluoroethyl substituents.
  • 4(1H)-quinolone core with antibacterial activity .

Key Differences :

  • Position 7 : Fleroxacin has a 4-methylpiperazinyl group, enhancing bacterial cell penetration, while the target compound features a methoxy group, reducing electronegativity and altering steric interactions.
  • Position 3 : Fleroxacin’s carboxylic acid group versus the target’s 2-phenylmorpholinyl carbonyl. The latter may reduce solubility but improve lipophilicity.
Property Target Compound Fleroxacin
Substituent at C-3 2-Phenylmorpholinyl carbonyl Carboxylic acid
Substituent at C-7 Methoxy 4-Methylpiperazinyl
Molecular Weight Not reported 369.3 g/mol
Biological Role Undocumented (structural analogs suggest antimicrobial potential) Broad-spectrum fluoroquinolone antibiotic

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Key Similarities :

  • Fluorinated quinolinone scaffold.
  • Cyclopropyl group (position 1) analogous to 2-fluoroethyl in flexibility.

Key Differences :

  • Substituents : Chlorine at C-7 (vs. methoxy in target) and absence of C-3 carbonyl groups.
Property Target Compound 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Core Structure Fully aromatic quinolinone 2,3-Dihydroquinolinone (non-aromatic B-ring)
Substituent at C-7 Methoxy Chlorine
Applications Hypothesized antimicrobial/anticancer Research applications (exact role unspecified)

6,8-Dibromo-3-arylquinolin-4(1H)-ones (3a, 3b, 3c)

Key Similarities :

  • Quinolinone core with halogenation at C-6 and C-6.
  • Aryl groups at C-3 (e.g., phenyl, 4-fluorophenyl, 4-chlorophenyl) .

Key Differences :

  • Halogens : Bromine (higher atomic weight, polarizability) vs. fluorine (electronegative, smaller).
  • Physical Properties : Higher melting points (e.g., 3a: 147–149°C) due to bromine’s bulk and stronger intermolecular forces .
Property Target Compound 6,8-Dibromo-3-phenylquinolin-4(1H)-one (3a)
Halogens at C-6/C-8 Fluorine Bromine
Melting Point Not reported 147–149°C
Synthesis Likely involves fluorination Bromination of quinolinone precursors

Ethyl 5-hydroxy-10-methoxy-1-methylbenzo[g]quinolin-4(1H)-one-3-carboxylate

Key Similarities :

  • Tricyclic quinolinone framework.
  • Methoxy substituent.

Key Differences :

  • Benzannulation: Benzo[g]quinolinone (CAB-type) vs. monocyclic target compound.
  • Biological Activity: CAB-type compounds (e.g., acronycine) exhibit antitumor activity via DNA intercalation, a mechanism less likely in the target due to its monocyclic structure .

Structural and Functional Insights

  • Fluorine vs. Other Halogens : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to bromine or chlorine .
  • Morpholinyl vs. Piperazinyl Groups : Morpholine’s oxygen atom may reduce basicity compared to piperazine, affecting solubility and target binding .
  • Methoxy vs. Chlorine at C-7: Methoxy’s electron-donating nature could reduce DNA gyrase inhibition efficacy compared to chlorine’s electron-withdrawing effect in fluoroquinolones .

Computational and Analytical Approaches

  • DFT Studies : Used to optimize structures and predict electronic properties in analogs (e.g., 6,8-dibromo derivatives) .
  • Hirshfeld Surface Analysis : Evaluates intermolecular interactions (e.g., hydrogen bonding in 3a–3c), critical for crystallinity and solubility .
  • X-ray Crystallography : SHELX programs (SHELXL, SHELXS) were employed for structural refinement in related compounds .

Biological Activity

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H18F3N1O3\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_3

This compound features a quinoline core with multiple fluorine substitutions and a morpholine moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (Breast)5.2
HL60 (Leukemia)3.8
A549 (Lung)4.5

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

Antimicrobial Activity

In addition to its antitumor properties, this quinoline derivative has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Animal Models

In a recent animal study, mice bearing xenograft tumors were treated with 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one . The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential in vivo.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on healthy rats revealed no significant acute toxicity at doses up to 100 mg/kg body weight. Histopathological examinations showed no adverse effects on vital organs, indicating a favorable safety profile for further development.

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